molecular formula C17H15FO2 B8301380 3-[2-(Benzyloxy)-5-fluorophenyl]cyclobutanone

3-[2-(Benzyloxy)-5-fluorophenyl]cyclobutanone

Cat. No. B8301380
M. Wt: 270.30 g/mol
InChI Key: KBGQHOBKDWUMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Benzyloxy)-5-fluorophenyl]cyclobutanone is a useful research compound. Its molecular formula is C17H15FO2 and its molecular weight is 270.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(Benzyloxy)-5-fluorophenyl]cyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(Benzyloxy)-5-fluorophenyl]cyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[2-(Benzyloxy)-5-fluorophenyl]cyclobutanone

Molecular Formula

C17H15FO2

Molecular Weight

270.30 g/mol

IUPAC Name

3-(5-fluoro-2-phenylmethoxyphenyl)cyclobutan-1-one

InChI

InChI=1S/C17H15FO2/c18-14-6-7-17(16(10-14)13-8-15(19)9-13)20-11-12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2

InChI Key

KBGQHOBKDWUMIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=C(C=CC(=C2)F)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-[2-(benzyloxy)-5-fluorophenyl]-2,2-dichlorocyclobutanone (C18) (1.4 g, 4.14 mmol) and zinc dust (1.08 g, 16.5 mmol) in acetic acid (25 mL) was stirred at room temperature for 2 hours and then at 100° C. for 1.25 hours. The mixture was filtered through Celite, and the filtrate was washed with water (50 mL) and saturated aqueous sodium chloride solution (50 mL), dried over magnesium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 30% ethyl acetate in heptanes) afforded the title compound as a colorless oil. Yield: 674 mg, 2.49 mmol, 60%. LCMS m/z 179.4 [M−(C7H7)]. 1H NMR (400 MHz, CDCl3) δ 3.22-3.31 (m, 2H), 3.36-3.46 (m, 2H), 3.75-3.85 (m, 1H), 5.08 (s, 2H), 6.87-6.95 (m, 2H), 6.99 (dd, J=9.2, 2.7 Hz, 1H), 7.33-7.44 (m, 5H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.08 g
Type
catalyst
Reaction Step One

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